1-Amino-2-(thiophen-3-yl)propan-2-ol

Vue d'ensemble

Description

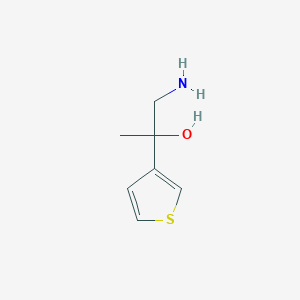

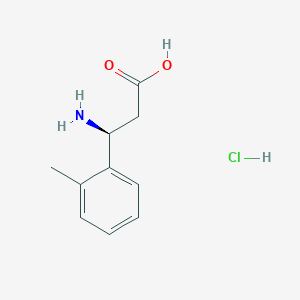

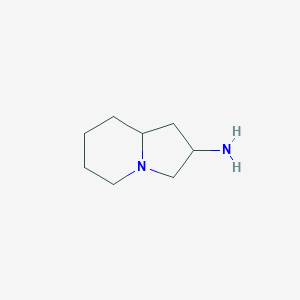

“1-Amino-2-(thiophen-3-yl)propan-2-ol” is a chemical compound with the molecular formula C7H11NOS . It belongs to the class of organic compounds known as 3-alkylindoles .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes “1-Amino-2-(thiophen-3-yl)propan-2-ol”, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method used to produce aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “1-Amino-2-(thiophen-3-yl)propan-2-ol” consists of a thiophene ring attached to a propan-2-ol molecule with an amino group . Thiophene is a five-membered ring made up of one sulfur atom and four carbon atoms .Applications De Recherche Scientifique

Synthesis and Intermediate Use

- Synthesis of Antidepressants: An important application of 1-Amino-2-(thiophen-3-yl)propan-2-ol is its use as an intermediate in the synthesis of antidepressants. It plays a crucial role in the creation of R-Duloxetine, a widely used antidepressant. Various synthesis methods starting from acetylthiophene, thiophene, and thiophenecarboxaldehyde have been explored, with a focus on improving the synthesis process for this compound (吴佳佳 et al., 2017).

Reactivity and Chemical Synthesis

- Role in Gewald and Dimroth Reactions: This compound has been utilized as an activated ketomethylenic compound in Gewald and Dimroth reactions. Its high reactivity in these anion reactions is critical for constructing the 1,2,3-triazole and thiophene frameworks, enabling the synthesis of these compounds in high yields and minimal time (N. Pokhodylo & O. Shyyka, 2014).

Inhibitory Effects and Corrosion Prevention

- Inhibitive Performance on Carbon Steel Corrosion: Tertiary amines in the series of 1,3-di-amino-propan-2-ol, which include variants of 1-Amino-2-(thiophen-3-yl)propan-2-ol, have been synthesized and demonstrated significant inhibitive effects on carbon steel corrosion. These compounds act as anodic inhibitors, forming protective layers on metal surfaces and retarding anodic dissolution of iron (G. Gao, C. Liang, & Hua Wang, 2007).

Application in Fluorescent Markers

- Development of Fluorescent Biomarkers: A derivative of 1-Amino-2-(thiophen-3-yl)propan-2-ol has been used to develop fluorescent biomarkers. These markers are synthesized from industrial waste products like cardanol and glycerol, showcasing their application in biodiesel quality control and environmental monitoring. These markers exhibit low acute toxicity, making them safe for environmental applications (Bruno Ivo Pelizaro et al., 2019).

Advanced Pharmaceutical Applications

- Synthesis of Platinum Complexes for Anticancer Activity: 1-Amino-2-(thiophen-3-yl)propan-2-ol derivatives have been used to synthesize platinum complexes with potential anticancer properties. These complexes have shown the ability to bind to DNA sequences, suggesting their applicability in cancer treatment. Preliminary studies indicate moderate cytotoxic activity against cancer cells (C. Riccardi et al., 2019).

Propriétés

IUPAC Name |

1-amino-2-thiophen-3-ylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c1-7(9,5-8)6-2-3-10-4-6/h2-4,9H,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAJXVNUBGZQVBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CSC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(thiophen-3-yl)propan-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thieno[3,2-b]pyridine-6-sulfonyl chloride](/img/structure/B1525374.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)

![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)

![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1525396.png)